molecular formula C11H8BrNO B13009494 1-(6-Bromoisoquinolin-3-yl)ethanone

1-(6-Bromoisoquinolin-3-yl)ethanone

Cat. No.: B13009494
M. Wt: 250.09 g/mol
InChI Key: PMYPUKMHMBHBQU-UHFFFAOYSA-N
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Description

1-(6-Bromoisoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Chemical Reactions Analysis

1-(6-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromoisoquinolin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ethanone group contribute to its binding affinity and specificity for these targets. The exact pathways involved vary based on the specific application and target molecule .

Comparison with Similar Compounds

1-(6-Bromoisoquinolin-3-yl)ethanone can be compared to other isoquinoline derivatives such as:

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(6-bromoisoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,1H3

InChI Key

PMYPUKMHMBHBQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C=CC(=CC2=C1)Br

Origin of Product

United States

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